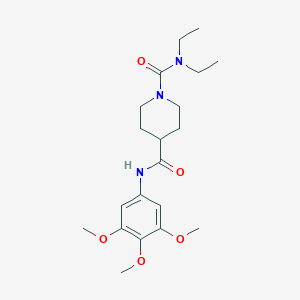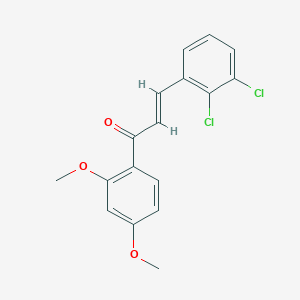![molecular formula C11H15NO3 B5313854 [1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)
[1-(3,4-dimethoxyphenyl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3,4-dimethoxyphenyl)ethyl]formamide, also known as DOEF, is a chemical compound that has been studied for its potential use in scientific research. The compound is a member of the amide family and has been synthesized using various methods. DOEF has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Mécanisme D'action
[1-(3,4-dimethoxyphenyl)ethyl]formamide acts as a sigma-1 receptor agonist, which means it binds to and activates the receptor. This activation leads to an increase in intracellular calcium levels, which can have a variety of effects on cellular processes. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase neuronal survival and reduce inflammation in the brain. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-(3,4-dimethoxyphenyl)ethyl]formamide is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation is that [1-(3,4-dimethoxyphenyl)ethyl]formamide can have off-target effects, particularly at higher concentrations. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety.
Orientations Futures
Future research on [1-(3,4-dimethoxyphenyl)ethyl]formamide could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other cellular processes beyond the sigma-1 receptor. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety. Further studies could also investigate the potential use of [1-(3,4-dimethoxyphenyl)ethyl]formamide in combination with other drugs for enhanced therapeutic effects.
In conclusion, [1-(3,4-dimethoxyphenyl)ethyl]formamide is a chemical compound that has shown promise in a variety of scientific research applications. Its specificity for the sigma-1 receptor and potential therapeutic effects make it an interesting area of study for future research. However, more research is needed to fully understand its potential side effects and long-term safety.
Méthodes De Synthèse
[1-(3,4-dimethoxyphenyl)ethyl]formamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride, which is then reacted with ethylamine to form [1-(3,4-dimethoxyphenyl)ethyl]formamide. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine and formic acid to form [1-(3,4-dimethoxyphenyl)ethyl]formamide.
Applications De Recherche Scientifique
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, cell survival, and neurotransmitter release. [1-(3,4-dimethoxyphenyl)ethyl]formamide has shown promise in the treatment of certain medical conditions, including depression, anxiety, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-7-13)9-4-5-10(14-2)11(6-9)15-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUTAWLNLAACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)


![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)